molecular formula C16H25ClN2O4 B12758396 Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride CAS No. 112922-89-1

Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride

Cat. No.: B12758396
CAS No.: 112922-89-1
M. Wt: 344.8 g/mol
InChI Key: BFOAUKGLXWWZOG-UHFFFAOYSA-N
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Description

Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C16H24N2O4·HCl . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves several steps. Typically, the process begins with the reaction of 2-propoxyphenol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to yield the desired carbamate ester. The final product is obtained as a monohydrochloride salt through the addition of hydrochloric acid .

Chemical Reactions Analysis

Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or propoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Carbamic acid, (2-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride can be compared with other carbamate esters, such as:

  • Carbamic acid, (2-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
  • Carbamic acid, (2-ethoxyphenyl)-, 2-(4-morpholinyl)ethyl ester

These compounds share similar structural features but differ in their alkoxy groups, which can influence their chemical reactivity and biological activity .

Properties

CAS No.

112922-89-1

Molecular Formula

C16H25ClN2O4

Molecular Weight

344.8 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-propoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C16H24N2O4.ClH/c1-2-10-21-15-6-4-3-5-14(15)17-16(19)22-13-9-18-7-11-20-12-8-18;/h3-6H,2,7-13H2,1H3,(H,17,19);1H

InChI Key

BFOAUKGLXWWZOG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

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